1-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide
Description
1-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a piperidine ring substituted with a carboxamide group and a phenyl ring with tert-butyl groups and a hydroxyl group. It is used in various scientific research applications due to its stability and reactivity.
Properties
IUPAC Name |
1-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42N2O2/c1-9-27(10-2)23(29)19-12-11-13-26(17-19)16-18-14-20(24(3,4)5)22(28)21(15-18)25(6,7)8/h14-15,19,28H,9-13,16-17H2,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUIMICFERHLDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 3,5-ditert-butyl-4-hydroxybenzaldehyde with N,N-diethylpiperidine-3-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 3,5-ditert-butyl-4-hydroxybenzaldehyde, while reduction of the carboxamide group may produce N,N-diethylpiperidine-3-amine.
Scientific Research Applications
1-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases.
Industry: It is used in the production of polymers and other materials due to its stabilizing properties.
Mechanism of Action
The mechanism of action of 1-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can act as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, the carboxamide group may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Ditert-butyl-4-hydroxybenzaldehyde: Similar structure but lacks the piperidine and carboxamide groups.
3,5-Ditert-butyl-4-hydroxyacetophenone: Contains a ketone group instead of a carboxamide group.
3,5-Ditert-butyl-4-hydroxybenzyl alcohol: Contains an alcohol group instead of a carboxamide group.
Uniqueness
1-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide is unique due to the combination of its piperidine ring, carboxamide group, and phenyl ring with tert-butyl and hydroxyl groups. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
